2,4-Difluoro-6-hydroxybenzonitrile
Overview
Description
2,4-Difluoro-6-hydroxybenzonitrile is an organic compound with the molecular formula C7H3F2NO. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzonitrile core.
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-6-hydroxybenzonitrile are currently unknown
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound.
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-6-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in the cyclization of peptides, which is crucial for the development of cyclic peptide libraries . The compound’s interaction with cysteine thiols enables efficient peptide cyclization in neutral aqueous solutions, which is essential for screening cyclic peptide ligands .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cell function, including alterations in cell growth and proliferation . Additionally, its role in peptide cyclization suggests potential impacts on protein-protein interactions and cellular signaling networks .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s ability to interact with cysteine thiols facilitates the formation of cyclic peptides, which can modulate protein function and cellular signaling pathways . This interaction is crucial for the compound’s role in biochemical reactions and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific conditions, allowing for consistent results in biochemical assays . Long-term effects on cellular function and potential degradation products should be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s efficacy while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of 2,6-dihydroxybenzonitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4-Difluoro-6-hydroxybenzonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale fluorination reactions might employ continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,4-difluoro-6-cyanobenzaldehyde.
Reduction: Formation of 2,4-difluoro-6-aminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-6-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-hydroxybenzonitrile
- 2,4-Difluoro-6-methoxybenzonitrile
- 2,4-Difluoro-6-aminobenzonitrile
Uniqueness
2,4-Difluoro-6-hydroxybenzonitrile is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4-difluoro-6-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDPPOHMSFGSLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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